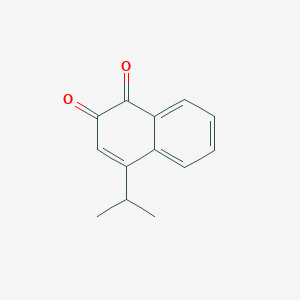
4-Isopropylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylnaphthalene-1,2-dione, also known as this compound, is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-Isopropylnaphthalene-1,2-dione has garnered attention due to its cytotoxic properties, making it a candidate for cancer therapy. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines.
Cytotoxic Activity
- A study highlighted that this compound and its derivatives demonstrated remarkable cytotoxic effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The mechanism of action involves the inhibition of Cdc25 phosphatases, which are crucial in regulating the cell cycle and responding to DNA damage .
- Another research indicated that multiorthoquinone derivatives, which include structural motifs similar to this compound, showed potent anti-tuberculosis activity .
Synthesis and Derivatives
The synthesis of this compound has been optimized to enhance yield and reduce steps.
Synthetic Routes
- A notable method involves synthesizing the compound from 3-hydroxy-2-naphthoic acid through a series of reactions including methyl ester formation, Grignard reaction, hydrogenation, and oxidation. This method yields 59% overall efficiency .
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Methyl Ester Formation | 92 |
| 2 | Grignard Reaction | 89 |
| 3 | Hydrogenation | 97 |
| 4 | Oxidation | 74 |
Environmental Impact and Safety
Understanding the environmental implications of this compound is crucial for its application in industry.
Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of naphthalene derivatives. Studies indicate potential risks associated with exposure to naphthalene compounds, including respiratory issues and skin irritation . Therefore, handling protocols must be established to mitigate risks during synthesis and application.
Case Studies
Several case studies illustrate the practical applications of this compound in drug development.
Case Study: Anticancer Agents
In a study published in ARKIVOC, researchers synthesized several naphthalene derivatives incorporating the isopropyl group. These compounds were tested for anticancer properties, revealing that modifications to the naphthalene structure significantly enhanced cytotoxicity against targeted cancer cells .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of naphthalene derivatives, including those with the isopropyl group. Results demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Propiedades
Número CAS |
162050-74-0 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-12(14)13(15)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
Clave InChI |
ILAMMXAQNXGOJN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
SMILES canónico |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
Sinónimos |
1,2-Naphthalenedione, 4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















